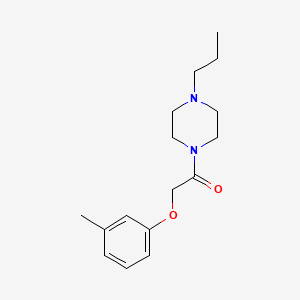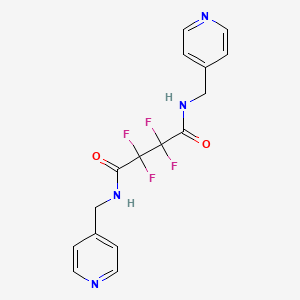
2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE
Overview
Description
2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an ethanone backbone, which is further substituted with a propylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate halogenating agent to form 3-methylphenoxy halide.
Nucleophilic Substitution: The 3-methylphenoxy halide is then reacted with 1-(4-propylpiperazino)-1-ethanone under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy group may facilitate binding to certain receptors or enzymes, while the piperazino group can enhance its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE
- 2-(3-METHYLPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE
Uniqueness
2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the propyl group on the piperazino moiety, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(4-propylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-7-17-8-10-18(11-9-17)16(19)13-20-15-6-4-5-14(2)12-15/h4-6,12H,3,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYMOHQMRFEGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(2-methylphenyl)piperidine](/img/structure/B4857372.png)
![N-(2,5-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4857385.png)
![N-[3-(2-ethoxyphenyl)propyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4857386.png)
![5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4857396.png)
![N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-fluorobenzamide](/img/structure/B4857400.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B4857407.png)
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4857411.png)
![2-({4-ethyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4857415.png)
![1-[4-(2-PYRIDYL)PIPERAZINO]-1-PENTANONE](/img/structure/B4857433.png)
![3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4857437.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4857445.png)
![ethyl 4-[(2,3-dimethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4857451.png)
![4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4857474.png)

